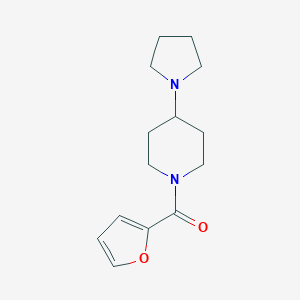methanone](/img/structure/B247255.png)
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It belongs to the class of piperidine compounds and has been found to have interesting pharmacological properties.
作用機序
The mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it has been found to have activity at the dopamine D2 receptor and the mu-opioid receptor. It has also been shown to have activity at other GPCRs, including the serotonin 5-HT2A receptor and the adrenergic alpha-1B receptor. Further studies are needed to fully elucidate the mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone.
Biochemical and Physiological Effects:
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been found to decrease the activity of the mu-opioid receptor, which is involved in the modulation of pain and reward. Additionally, [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
実験室実験の利点と制限
One advantage of using [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its specificity for certain receptors, such as the dopamine D2 receptor and the mu-opioid receptor. This specificity allows researchers to study the effects of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone on these receptors without interference from other compounds. However, one limitation of using [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone.
将来の方向性
There are several future directions for the study of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One direction is the further investigation of its potential use in the treatment of Parkinson's disease and drug addiction. Another direction is the study of its effects on other GPCRs, including the serotonin 5-HT2A receptor and the adrenergic alpha-1B receptor. Additionally, further studies are needed to fully elucidate the mechanism of action of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone and its safety profile.
合成法
The synthesis of [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of piperidine with 3-methoxybenzyl chloride followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification through column chromatography. This method has been reported in the literature and has been used by researchers to synthesize [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone for various studies.
科学的研究の応用
[1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied for its potential use in medicinal chemistry. It has been found to have activity as a dopamine D2 receptor agonist and has been investigated for its potential use in the treatment of Parkinson's disease. [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been studied for its potential use in the treatment of drug addiction, as it has been found to have activity at the mu-opioid receptor. Additionally, [1-(3-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been investigated for its potential use as a tool compound in the study of G protein-coupled receptors (GPCRs).
特性
分子式 |
C19H28N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-5-7-16(13-18)14-20-10-6-8-17(15-20)19(22)21-11-3-2-4-12-21/h5,7,9,13,17H,2-4,6,8,10-12,14-15H2,1H3 |
InChIキー |
LGXCXDNCBRGOMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
正規SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)